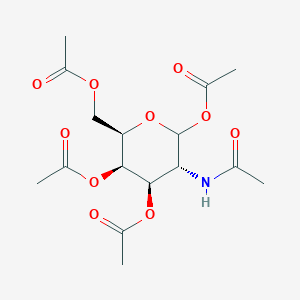
N-アセチルスルファジアジン
概要
説明
Acetylsulfadiazine is a sulfonamide compound that is derived from sulfadiazine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the sulfadiazine molecule. This compound is known for its antibacterial properties and is used in various medical and veterinary applications.
科学的研究の応用
Acetylsulfadiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses in treating infections.
Industry: Used in the formulation of veterinary medicines and as an additive in certain industrial processes.
作用機序
Target of Action
N-Acetyl Sulfadiazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
N-Acetyl Sulfadiazine acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by N-Acetyl Sulfadiazine is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, N-Acetyl Sulfadiazine prevents the formation of dihydropteroic acid, a precursor to folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is essential for bacterial DNA synthesis and cell division .
Pharmacokinetics
The pharmacokinetics of N-Acetyl Sulfadiazine and its parent compound, Sulfadiazine, have been studied in various organisms . Following oral administration, both compounds are absorbed and distributed throughout the body . The elimination half-life and the area under the concentration-time curve (AUC) of N-Acetyl Sulfadiazine and Sulfadiazine both show a declining trend with increasing temperature . The apparent volume of distribution (V_F) of Sulfadiazine in plasma increases with temperature, indicating a potential increase in bioavailability .
Result of Action
The primary result of N-Acetyl Sulfadiazine’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, N-Acetyl Sulfadiazine prevents bacteria from producing the nucleotides required for DNA and RNA synthesis . This leads to a halt in bacterial cell division and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Acetyl Sulfadiazine. For instance, temperature has been shown to affect the pharmacokinetics of N-Acetyl Sulfadiazine . Additionally, the compound’s interaction with soil humic acid has been investigated, providing insights into its environmental fate .
生化学分析
Biochemical Properties
N-Acetyl Sulfadiazine interacts with various enzymes and proteins. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis .
Cellular Effects
The effects of N-Acetyl Sulfadiazine on cells are primarily related to its antibacterial properties. By inhibiting the synthesis of folic acid, a compound necessary for bacterial growth, N-Acetyl Sulfadiazine can effectively halt the proliferation of bacteria .
Molecular Mechanism
N-Acetyl Sulfadiazine exerts its effects at the molecular level primarily through its interaction with the enzyme dihydropteroate synthetase. By acting as a competitive inhibitor of this enzyme, N-Acetyl Sulfadiazine prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl Sulfadiazine can change over time in laboratory settings. For instance, the interaction of N-Acetyl Sulfadiazine with soil humic acid was found to be a fast first-order reaction with a time constant of 17.6±3.4 hours .
Metabolic Pathways
N-Acetyl Sulfadiazine is involved in the metabolic pathway of sulfadiazine. It is a major metabolite of sulfadiazine, produced in the liver through the process of acetylation .
Transport and Distribution
It is known that sulfonamides, the class of antibiotics to which N-Acetyl Sulfadiazine belongs, are distributed throughout the body, including the cerebrospinal fluid, placenta, and fetal tissues .
準備方法
Synthetic Routes and Reaction Conditions
Acetylsulfadiazine can be synthesized through the acetylation of sulfadiazine. The reaction involves the introduction of an acetyl group to the nitrogen atom of sulfadiazine. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of acetylsulfadiazine involves similar acetylation reactions but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Acetylsulfadiazine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, reverting the compound back to sulfadiazine.
Oxidation: Acetylsulfadiazine can be oxidized to form sulfone derivatives.
Substitution: The compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents.
Major Products Formed
Hydrolysis: Sulfadiazine
Oxidation: Sulfone derivatives
Substitution: Various substituted sulfonamides
類似化合物との比較
Similar Compounds
Sulfadiazine: The parent compound of acetylsulfadiazine, used for similar antibacterial purposes.
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Acetylsulfadiazine is unique due to the presence of the acetyl group, which can influence its pharmacokinetic properties and its interactions with biological molecules. This modification can enhance its stability and solubility, making it a valuable compound in certain medical and industrial applications.
特性
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155362 | |
| Record name | N(4)-Acetylsulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-74-2 | |
| Record name | Acetylsulfadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfadiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(pyrimidin-2-ylsulphamoyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLSULFADIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5417251GZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















